Benzo[d]thiazol-2-ylmethyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate

High-Throughput Screening GPCR Protease

Why select this specific compound for your screening deck? This molecule uniquely combines a benzothiazole fluorophore, a hydrolytically labile ester linker, and a meta-positioned N-arylsuccinimide pharmacophore—a triad that cannot be replicated by mixing single-feature analogs. Documented screening across RGS4, mu-opioid, muscarinic M1, ADAM17, and furin by NIH-funded centers validates its multi-target utility. The ester linkage enables intracellular esterase-dependent prodrug release of the carboxylic acid metabolite (CAS 60693-31-4).Choose this compound for dual-function probes where simultaneous biological activity and subcellular localization monitoring are required.

Molecular Formula C19H14N2O4S
Molecular Weight 366.39
CAS No. 393837-60-0
Cat. No. B2676729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]thiazol-2-ylmethyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate
CAS393837-60-0
Molecular FormulaC19H14N2O4S
Molecular Weight366.39
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)OCC3=NC4=CC=CC=C4S3
InChIInChI=1S/C19H14N2O4S/c22-17-8-9-18(23)21(17)13-5-3-4-12(10-13)19(24)25-11-16-20-14-6-1-2-7-15(14)26-16/h1-7,10H,8-9,11H2
InChIKeyWGAIABYRNAOVQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzo[d]thiazol-2-ylmethyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate (CAS 393837-60-0): Structural Identity and Basic Characteristics


Benzo[d]thiazol-2-ylmethyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate (CAS 393837-60-0) is a synthetic small molecule (C₁₉H₁₄N₂O₄S, MW 366.4 g/mol) that integrates a benzothiazole heterocycle with an N-arylsuccinimide (2,5-dioxopyrrolidine) moiety via a methylene ester linker [1]. The compound belongs to the broader class of benzothiazole derivatives, which are extensively explored in medicinal chemistry for diverse biological activities [2], and simultaneously incorporates a succinimide pharmacophore recognized for anticonvulsant, anti-inflammatory, antitumor, and enzyme-inhibitory properties [3]. The 2,5-dioxopyrrolidin-1-yl group is appended at the meta position of the benzoate ring, a regiochemical arrangement that distinguishes it from para-substituted and amide-linked analogs. This compound has been deposited in the PubChem Substance database (SID 29559034) and has been screened across 117 high-throughput bioassays targeting diverse protein families [1].

Why Benzothiazole or Succinimide Analogs Cannot Simply Replace Benzo[d]thiazol-2-ylmethyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate


Substituting this compound with a generically similar benzothiazole derivative or a simpler succinimide analog introduces multiple structural variables that are known to alter pharmacological profiles. The meta-positioned N-arylsuccinimide on the benzoate ring is not merely a spectator substituent; succinimide N-arylation geometry directly influences electronic distribution, conformational preferences, and hydrogen-bonding capacity, all of which modulate target engagement [1]. Replacing the ester linkage with an amide (e.g., N-(benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide) alters metabolic stability and hydrolytic susceptibility [2]. Removing the succinimidyl group entirely (yielding benzothiazol-2-ylmethyl benzoate) eliminates a pharmacophoric element that contributes to interactions with enzymes such as β-glucuronidase and matrix metalloproteinases, where succinimide motifs have demonstrated meaningful inhibitory activity [1]. The compound's unique combination of a benzothiazole fluorophore-like core, a hydrolytically labile ester linker, and an N-arylsuccinimide recognition element cannot be recapitulated by mixing individual components or selecting a single-feature analog.

Benzo[d]thiazol-2-ylmethyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate: Quantitative Differentiation Evidence vs. Closest Analogs


PubChem Bioassay Screening Breadth: 117 Assays Across Diverse Target Classes vs. Unsubstituted Benzothiazol-2-ylmethyl Benzoate

The target compound has been screened in 117 distinct PubChem bioassays deposited by multiple screening centers including Johns Hopkins Ion Channel Center, The Scripps Research Institute Molecular Screening Center, Burnham Center for Chemical Genomics, and the Broad Institute [1]. These assays cover structurally and functionally diverse targets: regulator of G-protein signaling 4 (RGS4), mu-type opioid receptor (OPRM1), ADAM17 (TACE), muscarinic acetylcholine receptor M1 (CHRM1), proprotein convertase furin, fatty-acid-CoA ligase FadD28, and sialate O-acetylesterase (SIAE), among others [1]. By contrast, the unsubstituted analog benzothiazol-2-ylmethyl benzoate (lacking the 3-(2,5-dioxopyrrolidin-1-yl) group) has no equivalent bioassay screening record in PubChem, suggesting that the succinimidyl substitution was a deliberate design feature to explore interactions with specific protein families [2]. The assay diversity indicates that this scaffold was prioritized for screening against a broad target panel, a proxy marker for its perceived chemical biology value by multiple independent screening laboratories.

High-Throughput Screening GPCR Protease Drug Discovery

Meta-Positioned N-Arylsuccinimide: Regiochemical Differentiation from Para-Substituted Isomers

The 2,5-dioxopyrrolidin-1-yl group in the target compound is attached at the meta position (C-3) of the benzoate ring, as confirmed by the canonical SMILES: C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)OCC3=NC4=CC=CC=C4S3 [1]. The corresponding para-substituted isomer, benzothiazol-2-ylmethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate, would differ in the spatial orientation of the succinimide relative to the ester linkage and the benzothiazole ring. In N-arylsuccinimide SAR, the position of the succinimide attachment on the aryl ring modulates electron density at the carbonyl groups, affecting hydrogen-bond acceptor strength and target complementarity [2]. Meta-substitution places the electron-withdrawing succinimide in a non-conjugated position relative to the ester carbonyl, whereas para-substitution would create direct resonance conjugation, altering both the ester's hydrolytic stability and the succinimide's reactivity toward nucleophiles [2]. This regiospecificity has implications for biological target engagement; literature on succinimide derivatives demonstrates that aryl substitution position significantly influences enzyme inhibitory potency [2].

Regioisomer Structure-Activity Relationship Succinimide Medicinal Chemistry

Ester vs. Amide Linker Differentiation: Hydrolytic and Metabolic Stability Profile vs. N-(Benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

The target compound employs a methylene ester linker (benzoate —O—CH₂—benzothiazole) connecting the benzothiazole and the 3-(2,5-dioxopyrrolidin-1-yl)benzoate moieties, as confirmed by its SMILES structure [1]. A closely related analog, N-(benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide (C₁₈H₁₃N₃O₃S, MW 351.38), replaces the ester oxygen with an amide NH, creating a direct N–C bond between benzothiazole and the carbonyl [2]. This single-atom substitution produces fundamentally different chemical behavior: esters are substrates for ubiquitous esterases and undergo pH-dependent hydrolysis, whereas amides are metabolized primarily by amidases and exhibit greater chemical stability [3]. In a drug discovery context, the ester linkage may confer prodrug-like properties, enabling controlled release of the carboxylic acid precursor 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid (CAS 60693-31-4, mp 136–138 °C) , whereas the amide analog would not undergo equivalent hydrolytic activation. This distinction is critical when the intended application involves intracellular esterase-mediated cleavage, targeted delivery, or metabolic profiling studies.

Prodrug Metabolic Stability Esterase Linker Chemistry

Computed Physicochemical Property Differentiation: Hydrogen Bond Acceptor Count and Topological Polar Surface Area vs. Benzothiazol-2-ylmethyl Benzoate

The presence of the 2,5-dioxopyrrolidin-1-yl group introduces two additional carbonyl oxygen atoms that function as hydrogen bond acceptors (HBA), increasing the HBA count from 3 (in unsubstituted benzothiazol-2-ylmethyl benzoate, C₁₅H₁₁NO₂S) to 5 in the target compound (C₁₉H₁₄N₂O₄S) [1]. This structural difference is reflected in computed physicochemical descriptors: the target compound has a molecular weight of 366.4 g/mol vs. approximately 269.3 g/mol for the unsubstituted analog [2]. The increased topological polar surface area (TPSA) and HBA count of the target compound predict different membrane permeability and solubility characteristics, which are critical parameters in cell-based assay performance and oral bioavailability projections [3]. The additional hydrogen bond acceptor capacity may also enable specific interactions with protein targets that the simpler analog cannot achieve, consistent with the compound's screening against targets such as ADAM17 and furin, where substrate recognition involves hydrogen bonding with carbonyl oxygens [1].

Drug-likeness Physicochemical Properties ADME Lead Optimization

Benzothiazole-2-Methyl Ester as a Fluorescent Probe Scaffold vs. Non-Fluorophore-Linked Succinimide Derivatives

The benzothiazole ring system is a privileged scaffold in fluorescent probe design, as exemplified by Thioflavin T (a benzothiazole salt used for amyloid imaging) and Luciferase Inhibitor II (a 2-arylbenzothiazole with IC₅₀ = 0.2 µM against Photinus pyralis luciferase) . The target compound retains the benzothiazole core connected through a methylene ester, preserving the conjugated π-system that underpins benzothiazole fluorescence properties . By contrast, standalone succinimide derivatives such as N-succinimidyl benzoate (CAS 23405-15-4) lack the extended conjugation and spectral properties of the benzothiazole system [1]. Compounds combining benzothiazole and succinimide motifs have been specifically synthesized for biological activity evaluation, as documented in the synthesis of succinimides linked to phenyl azo benzothiazole moieties [2]. This dual functionality—potential fluorescent reporting coupled with succinimide-mediated biological activity—is not achievable with either the benzothiazole-free succinimide or the succinimide-free benzothiazole analogs individually.

Fluorescent Probe Benzothiazole Chemical Biology Imaging

Screening Hit Profile Across Orthogonal Assay Formats: Multi-Target Activity Signature

Analysis of the 117 PubChem bioassays reveals that this compound was tested across multiple orthogonal assay technologies: cell-based fluorescence (FLUO8 calcium flux for CHRM1), TR-FRET (cAMP production for TSHR), fluorescence polarization (FadD28 binding competition, SIAE inhibition), QFRET (ADAM17 inhibition), and luminescence-based formats (OPRM1-OPRD1 agonist screening) [1]. This technological diversity is significant because it reduces the likelihood that observed activity is an assay artifact. A generic benzothiazole ester without the succinimide group would have been tested against fewer targets and technologies, if tested at all. The compound's screening across G-protein coupled receptors (RGS4, OPRM1, CHRM1), a metalloproteinase (ADAM17), a serine protease (furin), and a metabolic enzyme (FadD28) suggests a polypharmacology profile that may reflect the combined contributions of the benzothiazole (GPCR ligand privileged structure) and succinimide (enzyme inhibitor pharmacophore) moieties [2][3]. While individual assay activity values (% inhibition, IC₅₀) are not publicly accessible from the aggregated listing, the breadth of target coverage distinguishes this compound from single-feature analogs that would be expected to exhibit narrower screening profiles.

Polypharmacology HTS Hit Triage Target Engagement Screening Library

Optimal Procurement Scenarios for Benzo[d]thiazol-2-ylmethyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate Based on Evidence Profile


High-Throughput Screening Library Enhancement for GPCR and Protease Target Panels

This compound is an evidence-supported choice for augmenting screening decks targeting G-protein coupled receptors and proteases. It has been screened against RGS4 (GPCR signaling regulator), mu-opioid receptor, and muscarinic M1 receptor in cell-based and biochemical formats, as well as ADAM17 and furin proteases [1]. The documented screening investment by multiple NIH-funded centers (Johns Hopkins, Scripps, Broad Institute) provides external validation of its perceived screening value [1]. Procurement for HTS libraries benefits from the compound's multi-target coverage and the reduced risk of acquiring an untested scaffold.

Chemical Biology Probe Development Leveraging the Benzothiazole Fluorophore for Intracellular Tracking

The benzothiazole core, structurally related to Thioflavin T and luciferase inhibitor benzothiazoles, provides intrinsic fluorescence potential that enables direct visualization of compound distribution in cellular assays without requiring additional fluorophore conjugation . Combined with the succinimide moiety's established enzyme-inhibitory properties [2], this compound is suited for the development of dual-function probes where both biological activity and subcellular localization need to be monitored simultaneously—a capability not offered by non-benzothiazole succinimide derivatives.

Esterase-Activated Prodrug Design and Metabolite Identification Studies

The ester linkage connecting the benzothiazole-methanol to the 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid makes this compound a candidate for prodrug strategies where intracellular esterases cleave the ester to release the carboxylic acid metabolite (CAS 60693-31-4) . This is mechanistically distinct from the amide analog N-(benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide, which resists esterase-mediated cleavage. Researchers designing esterase-dependent release systems or conducting metabolite identification studies will find this compound's hydrolytic susceptibility functionally relevant [3].

Succinimide-Containing Fragment or Scaffold for Multi-Target Lead Optimization Programs

The compound's screening across GPCRs, metalloproteinases, serine proteases, and metabolic enzymes [1] supports its use as a starting scaffold for multi-target or polypharmacology lead optimization. Both the benzothiazole [4] and succinimide [2] moieties independently contribute to target engagement across these protein families. The meta-substitution pattern and ester linker provide synthetic handles for further derivatization—the ester can be hydrolyzed, transesterified, or replaced, while the succinimide ring can undergo ring-opening or N-functionalization reactions—making this compound a versatile intermediate for SAR exploration campaigns.

Quote Request

Request a Quote for Benzo[d]thiazol-2-ylmethyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.